molecular formula C20H25N3O B11675005 N-(4-benzylpiperazin-1-yl)-1-(2-ethoxyphenyl)methanimine

N-(4-benzylpiperazin-1-yl)-1-(2-ethoxyphenyl)methanimine

Cat. No.: B11675005
M. Wt: 323.4 g/mol
InChI Key: CSOCDXBNNWJKLT-UHFFFAOYSA-N
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Description

N-(4-benzylpiperazin-1-yl)-1-(2-ethoxyphenyl)methanimine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group attached to the piperazine ring and an ethoxyphenyl group attached to the methanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzylpiperazin-1-yl)-1-(2-ethoxyphenyl)methanimine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Methanimine Moiety: The final step involves the condensation of the benzylpiperazine with 2-ethoxybenzaldehyde under acidic or basic conditions to form the methanimine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzylpiperazin-1-yl)-1-(2-ethoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethoxyphenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-benzylpiperazin-1-yl)-1-(2-ethoxyphenyl)methanimine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-benzylpiperazin-1-yl)-1-(2-ethoxyphenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzylpiperazin-1-yl)-1-(2-methoxyphenyl)methanimine
  • N-(4-benzylpiperazin-1-yl)-1-(2-propoxyphenyl)methanimine
  • N-(4-benzylpiperazin-1-yl)-1-(2-butoxyphenyl)methanimine

Uniqueness

N-(4-benzylpiperazin-1-yl)-1-(2-ethoxyphenyl)methanimine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, binding affinity, and overall biological activity. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-(2-ethoxyphenyl)methanimine

InChI

InChI=1S/C20H25N3O/c1-2-24-20-11-7-6-10-19(20)16-21-23-14-12-22(13-15-23)17-18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3

InChI Key

CSOCDXBNNWJKLT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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